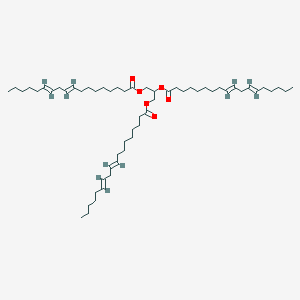
Trilinoelaidin
Übersicht
Beschreibung
Synthesis Analysis
While detailed synthesis information specific to trilinoelaidin is scarce, the study of triglycerides and their synthetic pathways often involves the esterification of glycerol with fatty acids or their derivatives. The synthesis of similar compounds involves complex reactions, including ring-opening, annulation reactions, and the formation of specific molecular structures under controlled conditions, which could be analogous to trilinoelaidin's synthesis (Zvarych et al., 2022).
Molecular Structure Analysis
The molecular structure of trilinoelaidin has been analyzed through various methods, including X-ray crystallography. A study provided insights into the beta-polymorphic form of trilinoelaidin, revealing its crystal structure at low temperatures, which helps in understanding its conformation and crystal packing compared to other known triglycerides (Culot et al., 2000).
Chemical Reactions and Properties
Trilinoelaidin undergoes various chemical reactions, including isomerization under thermal conditions. A study explored the thermally induced isomerization of trilinoelaidin at 250 °C, analyzing the formation of different isomers and their rates, which significantly impacts its chemical behavior and properties in various environments (Christy, 2009).
Physical Properties Analysis
The physical properties of trilinoelaidin, such as its polymorphism, have been studied using X-ray diffraction and vibrational spectroscopy. These studies have clarified the phase changes and conformation around trans-C=C bonds, providing insights into its structural stability and behavior under different crystallization conditions (Dohi et al., 2002).
Wissenschaftliche Forschungsanwendungen
Thermal Isomerization Studies
Trilinoelaidin, subjected to thermal treatment, undergoes significant changes, including decomposition and isomerization. In a study by Christy (2009), trilinoelaidin was heated under controlled conditions, leading to the isomerization of fatty acids into various forms. This research provides valuable insights into the thermal behavior of fats and oils, crucial for food processing and storage industries (Christy, 2009).
Effects on Prostaglandin Biosynthesis
Goswami, Bruckner, and Kinsella (1983) investigated the impact of dietary trilinoelaidate on prostaglandin biosynthesis in different organs of rats. Their findings highlighted how trilinoelaidin alters the in vitro conversion of arachidonic acid to prostaglandins, offering insights into its potential effects on inflammatory responses and related physiological processes (Goswami, Bruckner, & Kinsella, 1983).
Pathway Mechanism in Isomerization
Further exploring the thermal isomerization of trilinoelaidin, Guo et al. (2017) provided a detailed mechanism of chemical bond rotation, migration, and degradation during heating. This study enhances our understanding of the changes in fatty acids during cooking and processing, which is vital for the food industry (Guo et al., 2017).
Cardiovascular Benefits of Trilinolein
While not directly on trilinoelaidin, related research by Chan, Thomas, and Tomlinson (2002) on trilinolein, a similar compound, indicates potential cardiovascular benefits. This study suggests that derivatives of linoleic acid, like trilinoelaidin, might have implications in heart health and related therapeutic applications (Chan, Thomas, & Tomlinson, 2002).
Safety And Hazards
The safety data sheet for Trilinoelaidin indicates that it is suspected of causing cancer (Carcinogenicity, Category 2) . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOQXIRUPVQLKX-MWJBUCGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate | |
CAS RN |
5188-25-0 | |
| Record name | Glyceryl trilinolelaidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




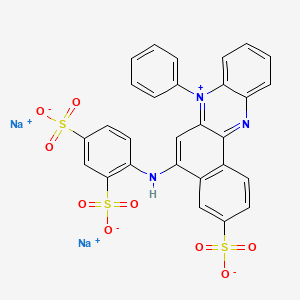


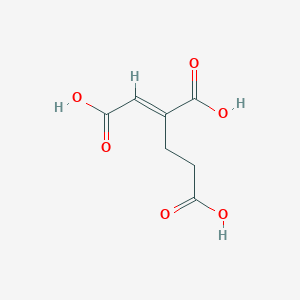
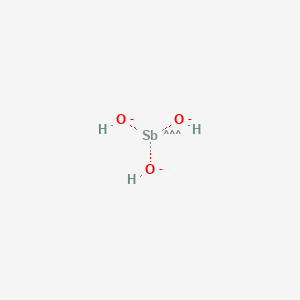
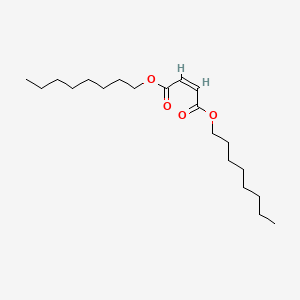

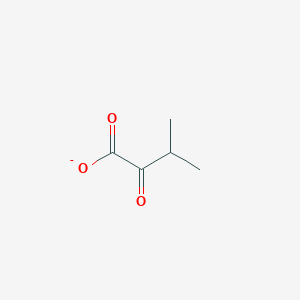
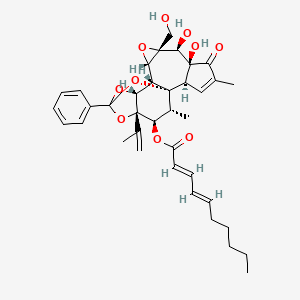
![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-[beta-D-xylofuranosyl-(1->2)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1236299.png)
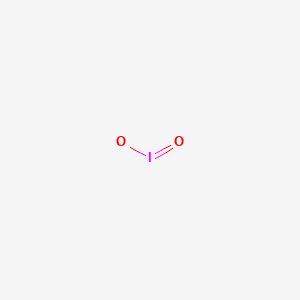
![[(Z)-(3-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B1236303.png)
